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molecular formula C9H12O2 B8624591 4-Hydroxy-4-methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one CAS No. 77806-60-1

4-Hydroxy-4-methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one

Cat. No. B8624591
M. Wt: 152.19 g/mol
InChI Key: HNNRFEWGWVQYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04356326

Procedure details

In a reaction vessel, water (750 ml) was charged, and the temperature was elevated up to 100° C. to reflux. Then, 5-methyl-2-furylallylcarbinol (24 g) and a solution of MgCl2.6H2O (31.5 g) in water (160 ml) were dropwise added thereto in 2.5 hours and 3.5 hours, respectively. During the addition, the pH value of the reaction mixture was maintained at 5.7 to 5.3 by the addition of an aqueous 10% potassium primary phosphate solution and an aqueous 1 N NaOH solution. After about 1.5 hours from the start of the reaction, the pH value stabilized and remained within said range. After completion of the addition of the aqueous MgCl2 solution, the reaction mixture was stirred at pH 5.5 under reflux at 100° C. for an additional 4.5 hours. Then, the reaction mixture was cooled to 40° C. and neutralized with an aqueous 1 N NaOH solution. After addition of sodium chloride (320 g), the mixture was extracted with toluene (250 ml) four times. The extract was dried over anhydrous magnesium sulfate, and toluene was removed therefrom by distillation at 60° C. under reduced pressure to give an oily substance (21.6 g), which was subjected to distillation under reduced pressure to obtain 2-allyl-3-hydroxy-3-methyl-4-cyclopentenone (20.4 g). Yield, 85%. B.P., 88°-90° C./0.5 mmHg.
Name
5-methyl-2-furylallylcarbinol
Quantity
24 g
Type
reactant
Reaction Step One
[Compound]
Name
MgCl2.6H2O
Quantity
31.5 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
320 g
Type
reactant
Reaction Step Six
Name
Quantity
750 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][C:5]([CH:7]=[CH:8][CH2:9][CH2:10]O)=[CH:4][CH:3]=1.[K].[OH-:13].[Na+].[Mg+2].[Cl-].[Cl-].[Cl-].[Na+]>O>[CH2:8]([CH:7]1[C:2]([OH:6])([CH3:1])[CH:3]=[CH:4][C:5]1=[O:13])[CH:9]=[CH2:10] |f:2.3,4.5.6,7.8,^1:11|

Inputs

Step One
Name
5-methyl-2-furylallylcarbinol
Quantity
24 g
Type
reactant
Smiles
CC1=CC=C(O1)C=CCCO
Name
MgCl2.6H2O
Quantity
31.5 g
Type
reactant
Smiles
Name
Quantity
160 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
320 g
Type
reactant
Smiles
[Cl-].[Na+]
Step Seven
Name
Quantity
750 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at pH 5.5
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was elevated up to 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
3.5 hours
Duration
3.5 h
ADDITION
Type
ADDITION
Details
During the addition
CUSTOM
Type
CUSTOM
Details
After about 1.5 hours from the start of the reaction
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction mixture was cooled to 40° C.
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with toluene (250 ml) four times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate, and toluene
CUSTOM
Type
CUSTOM
Details
was removed
DISTILLATION
Type
DISTILLATION
Details
by distillation at 60° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oily substance (21.6 g), which
DISTILLATION
Type
DISTILLATION
Details
was subjected to distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C=C)C1C(C=CC1(C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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